molecular formula C17H15NO2 B12725260 Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) CAS No. 96550-66-2

Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester)

Cat. No.: B12725260
CAS No.: 96550-66-2
M. Wt: 265.31 g/mol
InChI Key: TUHUUPVYWJACSP-LRVKHMEKSA-N
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Description

Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a phenol group, an imine group, and an acetate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenolic esters typically involves the esterification of phenols with acetic acid or acetic anhydride. For Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester), the synthesis can be achieved through the reaction of the corresponding phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of phenolic esters can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of azeotropic distillation can also be employed to remove water formed during the reaction, driving the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. The acetate ester group can undergo hydrolysis to release acetic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-(3-(phenylimino)-1-propenyl)-, acetate (ester) is unique due to the presence of both an imine group and an acetate ester group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications .

Properties

CAS No.

96550-66-2

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

[2-[(E)-3-phenyliminoprop-1-enyl]phenyl] acetate

InChI

InChI=1S/C17H15NO2/c1-14(19)20-17-12-6-5-8-15(17)9-7-13-18-16-10-3-2-4-11-16/h2-13H,1H3/b9-7+,18-13?

InChI Key

TUHUUPVYWJACSP-LRVKHMEKSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/C=NC2=CC=CC=C2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=CC=NC2=CC=CC=C2

Origin of Product

United States

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